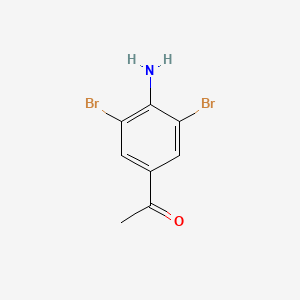

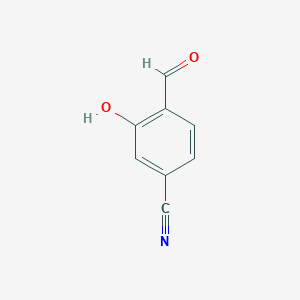

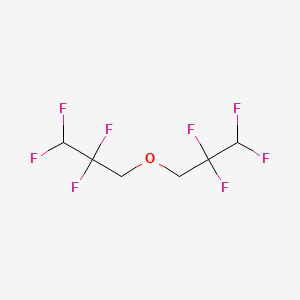

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

概要

説明

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is a compound that belongs to a class of organic molecules where a pyridin-3-yl group is attached to a phenyl group substituted with a trifluoromethyl group through a methanone linker. While the provided data does not directly discuss this exact compound, it does provide insights into similar compounds that share structural motifs, such as a pyridin-3-yl group linked to various substituted phenyl groups. These compounds have been synthesized and evaluated for their biological activities, suggesting that this compound could potentially exhibit interesting chemical and biological properties worth investigating.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone was synthesized as a bioisostere of an aldose reductase inhibitor, indicating that the synthesis of such compounds involves the formation of a methanone bridge between a substituted phenyl group and a heterocyclic moiety . Similarly, a series of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones were synthesized, which implies that the synthesis of this compound would likely involve the formation of a methanone linkage between the pyridin-3-yl group and the substituted phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a planar geometry around the methanone linkage, with the potential for electronic interactions between the pyridin-3-yl nitrogen and the trifluoromethyl group. This could influence the electronic distribution and reactivity of the molecule. The presence of the trifluoromethyl group could also impart unique electronic and steric properties to the molecule, affecting its binding affinity to biological targets.

Chemical Reactions Analysis

While specific chemical reactions of this compound are not detailed in the provided data, the structural analogs have shown reactivity in biological assays. For example, the bioisostere of an aldose reductase inhibitor exhibited potent in vitro activity, suggesting that the core structure is amenable to biological interactions . The antimicrobial and antimycobacterial activities of related compounds further suggest that the pyridin-3-yl-methanone core can participate in chemical reactions relevant to biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structural analogs. The presence of electronegative fluorine atoms in the trifluoromethyl group would likely affect the compound's lipophilicity and electronic properties, potentially enhancing its membrane permeability and binding affinity to hydrophobic pockets within biological targets. The pyridin-3-yl group could contribute to the molecule's basicity and ability to engage in hydrogen bonding and π-π interactions .

科学的研究の応用

Chemical Structure and Synthesis :

- The chemical structures of compounds similar to Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone, such as isomorphous methyl- and chloro-substituted heterocyclic analogs, have been studied, revealing extensive disorder and isomorphism in these structures (Swamy et al., 2013).

- Synthesis methods for related compounds, such as pyridin-4-yl methanones, have been developed, often involving condensation reactions and focusing on the synthesis of antimicrobial agents (Kumar et al., 2012).

Pharmacological Applications :

- Certain derivatives, like pyrazolines and pyrazole derivatives, have shown promise as antimicrobial and anti-inflammatory agents. These compounds have been synthesized and their efficacy tested, demonstrating significant biological activity (Ravula et al., 2016).

Material Science and Spectroscopy :

- The spectroscopic properties of compounds similar to this compound have been investigated. These studies provide insights into the effects of structure and environmental factors on the electronic absorption and fluorescence properties of these compounds (Al-Ansari, 2016).

Crystallography and Molecular Structure :

- Research on compounds like phenyl(pyridin-2-yl)methanone oxime has contributed to our understanding of their crystal structure and molecular interactions. These studies are essential for the development of new materials and pharmaceuticals (Rodríguez-Mora et al., 2013).

Anticancer Potential :

- Novel pyridine derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds, containing various heterocyclic rings,

Biocatalysis :

- Biocatalytic methods have been explored for the production of enantiomerically pure compounds like (S)-phenyl(pyridin-2-yl)methanol, demonstrating the potential of using bacterial strains for large-scale production of chiral compounds (Şahin et al., 2019).

Antimicrobial and Antimycobacterial Evaluation :

- Derivatives of pyridin-3-yl-methanones have been synthesized and evaluated for their antimicrobial and antimycobacterial activities, showing effectiveness against various bacterial and fungal strains (Narasimhan et al., 2011).

Molecular Docking and Theoretical Studies :

- Theoretical studies, including molecular docking and quantum chemical analysis, have been conducted on related compounds to understand their molecular interactions, electronic properties, and potential as pharmaceutical agents (Sivakumar et al., 2021).

Optical Properties and Luminescent Materials :

- Research on 1,3-diarylated imidazo[1,5-a]

Synthetic Methods and Chemical Transformations :

- Innovative synthetic methods have been developed for compounds like pyridine propargylic alcohols, leading to the efficient production of enones and propynones under mild conditions. This research has implications for the synthesis of various heteroaryl compounds (Erenler & Biellmann, 2005).

Antioxidant and Antifungal Activity :

- Studies have also focused on the synthesis of unexpected products from condensation reactions involving pyridine derivatives, which have shown potential antioxidant and antifungal activities (Rusnac et al., 2020).

作用機序

- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12

- DrugBank. (2010). N-{4-METHYL-3-[(3-PYRIMIDIN-4-YLPYRIDIN-2-YL)AMINO]PHENYL}-3-(TRIFLUOROMETHYL)BENZAMIDE

- Narasimhan, B., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-13

: Read more : DrugBank : Full article

Safety and Hazards

将来の方向性

The future directions for “Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone” and its derivatives are promising. It is expected that many novel applications of this compound will be discovered in the future . It is currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials .

特性

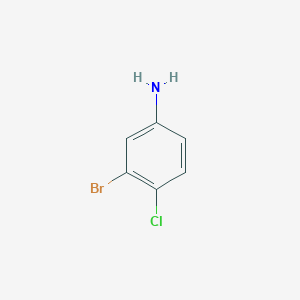

IUPAC Name |

pyridin-3-yl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-3-9(4-6-11)12(18)10-2-1-7-17-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCXNAXAAXKXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245193 | |

| Record name | 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21221-92-1 | |

| Record name | 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21221-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1338040.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)